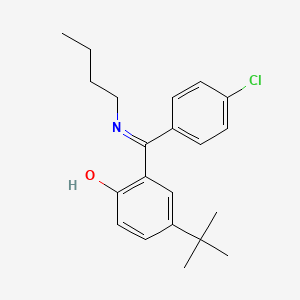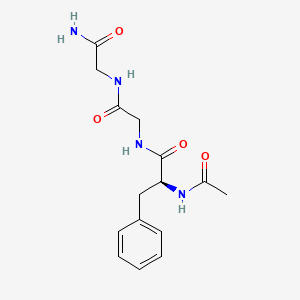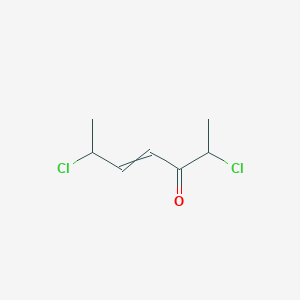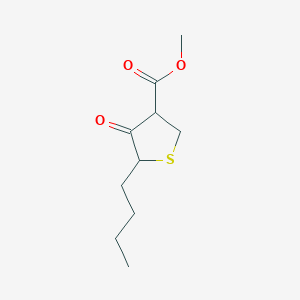
Methyl 5-butyl-4-oxothiolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-butyl-4-oxothiolane-3-carboxylate is an organic compound that belongs to the class of thiolane derivatives Thiolanes are five-membered sulfur-containing heterocycles This compound is characterized by the presence of a carboxylate ester group, a butyl side chain, and a ketone functional group on the thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-butyl-4-oxothiolane-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a butyl-substituted thiolane with methyl chloroformate under basic conditions can yield the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial production methods aim to achieve high purity and yield while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-butyl-4-oxothiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-butyl-4-oxothiolane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 5-butyl-4-oxothiolane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the thiolane ring and functional groups allows it to participate in various biochemical pathways, potentially affecting cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
- Ethyl 5-butyl-4-oxothiolane-3-carboxylate
Uniqueness
Methyl 5-butyl-4-oxothiolane-3-carboxylate is unique due to the specific arrangement of its functional groups and the presence of the butyl side chain. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
81741-88-0 |
|---|---|
Fórmula molecular |
C10H16O3S |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
methyl 5-butyl-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C10H16O3S/c1-3-4-5-8-9(11)7(6-14-8)10(12)13-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
ORJOKOWNMQWSOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)C(CS1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



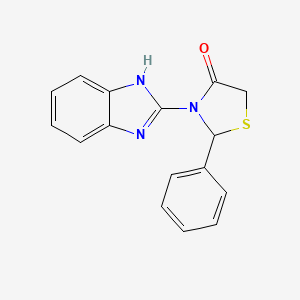

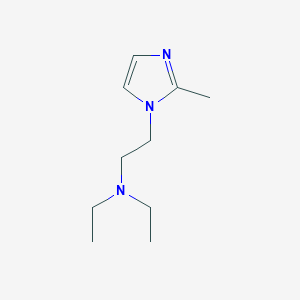
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
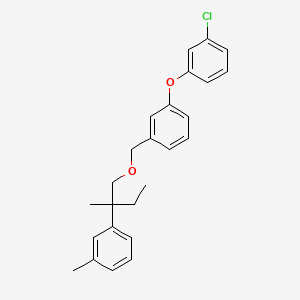
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
